3-(Difluoromethyl)phenylacetylene
Overview
Description
Mechanism of Action
Target of Action
It is often used as a research compound , indicating that it may interact with various biological targets.
Mode of Action
Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues . This property could influence the compound’s interaction with its targets.
Pharmacokinetics
Fluorine’s unique properties can lead to enhanced metabolic stability, bioavailability, lipophilicity, membrane permeability, and ultimately potency of pharmaceuticals and agrochemicals .
Result of Action
The presence of the difluoromethyl group provides opportunities for unusual c-h hydrogen-bonding interactions , which could influence the compound’s effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Difluoromethyl)phenylacetylene. It’s worth noting that there is current concern about the environmental persistence of fluorinated metabolites arising from trifluoromethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)phenylacetylene typically involves the introduction of a difluoromethyl group to a phenylacetylene precursor. One common method is the difluoromethylation of phenylacetylene using difluoromethylation reagents under specific reaction conditions. For instance, the reaction can be carried out using difluoromethylsulfone as the CF₂H source, with a base such as NaHCO₃, and a photocatalyst like Ir(ppy)₃ in acetonitrile solvent, irradiated with blue LEDs .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The choice of reagents and conditions would be optimized for high yield and purity, ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)phenylacetylene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzoic acid derivatives, while reduction could produce difluoromethylated alkenes or alkanes.
Scientific Research Applications
3-(Difluoromethyl)phenylacetylene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying biological systems, especially in the context of fluorine’s effects on biological activity.
Industry: The compound is used in the production of materials with specific properties, such as increased thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetylene: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Methyl)phenylacetylene: Contains a methyl group instead of a difluoromethyl group.
3-(Chloromethyl)phenylacetylene: Features a chloromethyl group in place of the difluoromethyl group.
Uniqueness
3-(Difluoromethyl)phenylacetylene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The CF₂H group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it particularly valuable in pharmaceutical and material science applications .
Properties
IUPAC Name |
1-(difluoromethyl)-3-ethynylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMUGIHRJRSKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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